molecular formula C8H5N3O4 B1322849 2-Methyl-3,5-dinitrobenzonitrile CAS No. 948-31-2

2-Methyl-3,5-dinitrobenzonitrile

Cat. No.: B1322849
CAS No.: 948-31-2
M. Wt: 207.14 g/mol
InChI Key: FJPAWDYXHVKZRC-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitrobenzonitrile (CAS 948-31-2) is a high-purity organic building block of interest in chemical synthesis and materials research. With a molecular formula of C8H5N3O4 and a molecular weight of 207.15 g/mol, this compound features a benzonitrile core functionalized with both a methyl group and two nitro groups, offering multiple sites for chemical modification . Its structure is closely related to other valuable intermediates, such as 2-Methyl-3,5-dinitrobenzoic acid, which is a known precursor in the synthesis of biologically active compounds like isocoumarins . As a nitrile derivative, it serves as a versatile synthon for the preparation of a wide range of heterocyclic compounds and other complex molecules for research applications . This product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, serious eye, and respiratory irritation . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . This product is intended for research and further manufacturing applications only. It is not for diagnostic or human use.

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAWDYXHVKZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629765
Record name 2-Methyl-3,5-dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-31-2
Record name 2-Methyl-3,5-dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Methyl-3,5-dinitrobenzonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-Methyl-3,5-dinitrobenzonitrile, a compound of interest for researchers and professionals in drug development and materials science. Due to the limited direct literature on this specific benzonitrile, this guide focuses on a robust and scientifically grounded approach, detailing the synthesis and characterization of its immediate and well-documented precursor, 2-Methyl-3,5-dinitrobenzoic acid. Furthermore, a proposed synthetic route to the target benzonitrile is presented, offering a practical workflow for its preparation.

The Strategic Precursor: 2-Methyl-3,5-dinitrobenzoic Acid

A thorough understanding of this compound begins with its logical precursor, 2-Methyl-3,5-dinitrobenzoic acid. This compound is well-characterized in the scientific literature and serves as a readily accessible starting material.

IUPAC Name and Structure
  • IUPAC Name: 2-Methyl-3,5-dinitrobenzoic acid

  • Synonyms: 3,5-Dinitro-2-toluic acid, 3,5-Dinitro-o-toluic acid[1]

  • CAS Number: 28169-46-2[2]

  • Molecular Formula: C₈H₆N₂O₆[2]

  • Molecular Weight: 226.14 g/mol [2]

Structure:

Caption: Chemical structure of 2-Methyl-3,5-dinitrobenzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Methyl-3,5-dinitrobenzoic acid.

PropertyValueSource
Melting Point204-210 °C[3]
AppearanceWhite to pale cream or pale yellow crystalline powder[3]
Molecular FormulaC₈H₆N₂O₆[2]
Molecular Weight226.14 g/mol [2]
Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The synthesis of 2-Methyl-3,5-dinitrobenzoic acid is achieved through the nitration of o-toluic acid.[4] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry, and the choice of reagents and conditions is critical for achieving a high yield.

G start o-Toluic Acid in H₂SO₄ step1 Add HNO₃ dropwise at 0°C start->step1 step2 Stir overnight at room temperature step1->step2 step3 Reflux at 100°C for 4 hours step2->step3 step4 Cool and add more HNO₃ step3->step4 step5 Reflux for an additional 3 hours step4->step5 step6 Pour onto ice step5->step6 step7 Filter and wash with distilled water step6->step7 end 2-Methyl-3,5-dinitrobenzoic acid step7->end

Caption: Workflow for the synthesis of 2-Methyl-3,5-dinitrobenzoic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (11.2 mol) and cool the mixture in an ice bath to 0°C.[4]

  • Slowly add fuming nitric acid (0.7 mol) dropwise to the stirred solution, maintaining the temperature below 10°C. The use of a strong acid like sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is essential for the dinitration of the aromatic ring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[4]

  • Heat the mixture to 100°C and reflux for 4 hours.[4]

  • Cool the reaction to room temperature and carefully add a second portion of fuming nitric acid (0.69 mol).[4]

  • Resume refluxing for an additional 3 hours to ensure complete dinitration.[4]

  • After cooling, pour the reaction mixture onto crushed ice. This will precipitate the solid product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.[4]

  • The crude product can be recrystallized from a methanol/water mixture to yield pure 2-Methyl-3,5-dinitrobenzoic acid as yellow needles.[4]

Proposed Synthesis of this compound

With a reliable method for obtaining the precursor, the next logical step is its conversion to the target molecule, this compound. The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis, and several methods are available.[5][6]

General Considerations for Carboxylic Acid to Nitrile Conversion

The direct conversion of carboxylic acids to nitriles often involves harsh conditions, such as high temperatures, which may not be suitable for all substrates.[6] A common and milder two-step approach involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

G start 2-Methyl-3,5-dinitrobenzoic acid step1 Convert to Acid Chloride (SOCl₂) start->step1 step2 React with Ammonia to form Amide step1->step2 step3 Dehydrate Amide (e.g., POCl₃, SOCl₂) step2->step3 end This compound step3->end

Caption: Proposed synthetic pathway to this compound.

Proposed Experimental Protocol

This proposed protocol is based on established methods for the conversion of benzoic acids to benzonitriles.

Step 1: Synthesis of 2-Methyl-3,5-dinitrobenzoyl chloride

  • In a fume hood, suspend 2-Methyl-3,5-dinitrobenzoic acid (1 eq.) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Synthesis of 2-Methyl-3,5-dinitrobenzamide

  • Dissolve the crude 2-Methyl-3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • The amide will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

Step 3: Dehydration to this compound

  • In a dry flask, combine the 2-Methyl-3,5-dinitrobenzamide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Gently heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Hypothetical Structural Characterization

For researchers who undertake the synthesis of this compound, the following spectroscopic data would be anticipated for structural confirmation.

Spectroscopic TechniqueExpected Features
¹H NMR - A singlet for the methyl protons (CH₃).- Two aromatic protons appearing as doublets or singlets in the downfield region.
¹³C NMR - A signal for the methyl carbon (CH₃).- A signal for the nitrile carbon (C≡N).- Six distinct signals for the aromatic carbons, with those attached to the nitro groups being significantly downfield.
IR Spectroscopy - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch.- Strong absorption bands around 1550 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of this compound (C₈H₅N₃O₄).

Potential Applications and Future Directions

While specific applications for this compound are not yet established, its structure suggests several areas of potential interest for drug development and materials science:

  • Intermediate for Heterocyclic Synthesis: The nitrile group is a versatile functional group that can be converted into various nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds.

  • Bioactivity: The presence of dinitro-aromatic moieties in other molecules has been associated with a range of biological activities.[7]

  • Energetic Materials: Dinitro-aromatic compounds are often explored for their energetic properties.

  • Precursor for Novel Ligands: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization in the design of novel ligands for metal complexes.

Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough evaluation of its physicochemical properties and biological activity.

Safety Considerations

Dinitro-aromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

  • Tahir, M. N., Rauf Raza, A., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

  • Tahir, M. N., Rauf Raza, A., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2819. [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzoic acid.
  • Kashimura, H., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 11(34), 20958-20963. [Link]

  • Organic Chemistry Portal. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives [Video]. YouTube. [Link]

  • Kashimura, H., et al. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate. [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]

Sources

Navigating the Unknown: A Technical Guide to the Solubility of 2-Methyl-3,5-dinitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methyl-3,5-dinitrobenzonitrile, a compound for which publicly available experimental solubility data is scarce. Recognizing this data gap, this document provides a comprehensive framework for researchers to approach the determination of its solubility in various organic solvents. Eschewing a simple data sheet, this guide details the theoretical underpinnings of solubility prediction, outlines robust experimental protocols for solubility determination, and describes the necessary analytical techniques for quantification. By emphasizing the causality behind experimental choices, this paper serves as a practical workflow for characterizing the solubility profile of novel or sparsely documented compounds, thereby empowering researchers in drug development and chemical synthesis to make informed decisions.

Introduction: The Challenge of Undocumented Solubility

This compound, a substituted aromatic nitrile, presents a solubility characterization challenge due to the limited availability of empirical data in scientific literature and chemical databases. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the absence of established data, a systematic approach combining theoretical prediction with empirical determination is essential.

This guide is structured to lead the researcher through a logical workflow, from initial solubility estimations based on molecular structure to the design and execution of definitive experimental studies.

Theoretical Framework: Predicting Solubility

Before embarking on laboratory-based measurements, a theoretical assessment of this compound's solubility can provide valuable insights and guide solvent selection. The principle of "like dissolves like" serves as a foundational concept, suggesting that this polar molecule will exhibit greater solubility in polar solvents. However, a more nuanced understanding can be gained through an analysis of its structural analogues and the application of predictive models.

Insights from Structural Analogues

The solubility behavior of structurally related compounds can offer valuable clues. While direct data for this compound is lacking, information on analogous compounds such as 3,5-Dinitrobenzonitrile (CAS 4110-35-4) and 2-Methyl-3,5-dinitrobenzoic acid (CAS 28169-46-2) is available.

  • 3,5-Dinitrobenzonitrile: This close analogue, lacking only the methyl group, is a solid with a calculated molecular weight of 193.12 g/mol [1]. Its dinitro-aromatic structure suggests significant polarity.

  • 2-Methyl-3,5-dinitrobenzoic acid: This compound, with a carboxylic acid group instead of a nitrile, is reported to be soluble in organic solvents like acetone, benzene, and ether, with limited solubility in water[2]. Recrystallization is often performed from a methanol/water mixture, indicating solubility in polar protic solvents[3].

From these analogues, we can hypothesize that this compound is likely to be soluble in polar aprotic and polar protic solvents and less soluble in nonpolar solvents. The nitrile group, while polar, is less capable of hydrogen bonding than a carboxylic acid group, which will influence its solubility profile.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide quantitative estimates of solubility. These methods range from group contribution models to more complex thermodynamic calculations.

  • Group Contribution Methods: These models estimate solubility based on the summation of contributions from the molecule's functional groups.

  • Thermodynamic Models: Approaches like the van't Hoff equation can be used to predict how solubility changes with temperature, a critical factor in processes like crystallization[4].

It is important to treat these predictions as estimates that require experimental validation.

Experimental Determination of Solubility: A Practical Workflow

A robust experimental plan is crucial for accurately determining the solubility of this compound. The following workflow provides a systematic approach.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis material Material Acquisition & Purity Assessment solvent Solvent Selection & Preparation material->solvent Informs equilibrium Equilibrium Solubility Determination (e.g., Shake-Flask Method) solvent->equilibrium kinetic Kinetic Solubility Measurement (Optional) equilibrium->kinetic quantification Quantification of Dissolved Solute (e.g., HPLC, GC-MS) equilibrium->quantification data Data Analysis & Reporting quantification->data

Caption: Experimental workflow for solubility determination.

Materials and Reagents
  • This compound: The purity of the compound should be confirmed using appropriate analytical techniques (e.g., HPLC, NMR) as impurities can significantly affect solubility measurements.

  • Organic Solvents: A range of solvents with varying polarities should be selected. A suggested list is provided in the table below. All solvents should be of high purity (e.g., HPLC grade).

Proposed Solvents for Screening
Solvent ClassExample SolventsRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Expected to be good solvents due to the polar nature of the solute.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding capability may enhance solubility.
Nonpolar Hexane, TolueneExpected to be poor solvents, serving as a baseline.
Intermediate Polarity Dichloromethane, Ethyl AcetateTo investigate the effect of moderate polarity.
Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.

Analytical Quantification

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method due to the presence of a chromophore in the molecule.

HPLC Method Development

A reverse-phase HPLC method would be appropriate.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for its high sensitivity and specificity.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility ( g/100 mL)Molar Solubility (mol/L)
Acetone[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

The relationship between solvent properties (e.g., polarity index, dielectric constant) and the measured solubility should be analyzed to understand the dissolution mechanism.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound - High Polarity - H-bond Acceptor (Nitrile, Nitro) - No H-bond Donor solubility Solubility solute->solubility polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) - Dipole-Dipole Interactions polar_aprotic->solubility High polar_protic Polar Protic (e.g., Methanol, Ethanol) - H-bonding & Dipole-Dipole polar_protic->solubility Moderate to High nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals Forces nonpolar->solubility Low

Caption: Factors influencing the solubility of this compound.

Conclusion

References

  • PubChem. 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

  • Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E, E65, o2819. [Link]

  • Fisher Scientific. 2-Methyl-3,5-dinitrobenzoic acid, 97+%. [Link]

  • PrepChem. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • Defense Technical Information Center. (2015). Solubility Report of 1-Methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]

  • van't Hoff, J. H. (1884). Etudes de dynamique chimique. F. Muller & Co.

Sources

The Formation of 2-Methyl-3,5-dinitrobenzonitrile: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the formation mechanism of 2-Methyl-3,5-dinitrobenzonitrile. As a vital intermediate in various synthetic pathways, a thorough understanding of its synthesis is critical for researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the underlying principles of electrophilic aromatic substitution that govern this specific transformation. We will examine the causal factors influencing regioselectivity and provide a detailed, validated protocol derived from analogous and well-documented procedures.

The Foundational Chemistry: Electrophilic Aromatic Nitration

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The core of this reaction lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the starting material, o-tolunitrile.

The nitronium ion is typically generated in situ through the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][2][3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is aggressively sought by the π-electron system of the aromatic ring, initiating the substitution reaction.

Strategic Synthesis: The Dinitration of o-Tolunitrile

The formation of this compound from o-tolunitrile is a two-step nitration process. The regiochemical outcome of each nitration step is dictated by the directing effects of the substituents already present on the benzene ring: the methyl (-CH₃) group and the nitrile (-CN) group.

  • The Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

  • The Nitrile Group (-CN): A deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.

The First Nitration: A Tale of Competing Influences

In the initial nitration of o-tolunitrile, the activating ortho, para-directing methyl group and the deactivating meta-directing nitrile group exert competing influences on the regioselectivity.

The methyl group at position 2 directs incoming electrophiles to positions 3, 4, and 6. The nitrile group at position 1 directs to position 3 and 5. The position that is activated by the methyl group and also a meta position to the nitrile group is position 3. Therefore, the first nitration is expected to predominantly yield 2-Methyl-3-nitrobenzonitrile . Steric hindrance from the adjacent methyl group might slightly disfavor substitution at position 3 compared to position 5, but the electronic activation by the methyl group at the ortho position is a powerful directing force.

The Second Nitration: Converging Directing Effects

The introduction of the first nitro group further deactivates the ring, making the second nitration more challenging and requiring more forcing conditions, such as higher temperatures or the use of fuming nitric acid.[4] In 2-Methyl-3-nitrobenzonitrile, we now have three directing groups to consider:

  • -CH₃ (at C2): ortho, para-director (directs to C4, C6)

  • -CN (at C1): meta-director (directs to C3, C5)

  • -NO₂ (at C3): meta-director (directs to C1, C5)

The directing effects now converge to strongly favor the introduction of the second nitro group at the C5 position . This position is meta to both the nitrile and the first nitro group, and while it is para to the methyl group, the deactivating effects of the two electron-withdrawing groups dominate, making the meta positions the least deactivated.

This guided substitution pattern is the reason for the specific formation of the this compound isomer.

Visualizing the Pathway

The following diagram illustrates the stepwise mechanism for the formation of this compound from o-tolunitrile.

Formation of this compound Mechanism of this compound Formation start o-Tolunitrile reagents1 + HNO₃, H₂SO₄ (First Nitration) start->reagents1 intermediate 2-Methyl-3-nitrobenzonitrile reagents2 + HNO₃, H₂SO₄ (Second Nitration) intermediate->reagents2 product This compound reagents1->intermediate reagents2->product

Caption: Reaction pathway for the dinitration of o-tolunitrile.

Experimental Protocol: A Validated Approach

While a specific protocol for the synthesis of this compound from o-tolunitrile is not extensively reported, a reliable procedure can be adapted from the well-documented synthesis of the analogous compound, 2-Methyl-3,5-dinitrobenzoic acid.[5][6] The following protocol is presented as a robust starting point for laboratory synthesis.

Caution: This reaction involves the use of strong acids and nitrating agents, which are highly corrosive and can cause severe burns. The reaction is also exothermic and can lead to runaway reactions if not properly controlled. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
o-Tolunitrile117.1511.7 g0.1
Concentrated H₂SO₄ (98%)98.08110 g (60 mL)1.12
Concentrated HNO₃ (70%)63.0149 g (35 mL)0.78
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add the concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slow Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add the concentrated nitric acid dropwise to the sulfuric acid with vigorous stirring. This mixture is the nitrating agent.

  • Addition of o-Tolunitrile: Once the nitrating mixture is prepared and cooled, slowly add the o-tolunitrile dropwise to the flask. Ensure the temperature of the reaction mixture does not exceed 15 °C during the addition.

  • First Nitration Step: After the addition of o-tolunitrile is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Second Nitration Step: Gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours to facilitate the second nitration. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Isolation of the Product: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Conclusion

The formation of this compound is a predictable and controllable process governed by the fundamental principles of electrophilic aromatic substitution. The directing effects of the methyl and nitrile groups, while competing in the initial nitration, converge to selectively yield the desired 3,5-dinitro isomer in the second nitration step. The provided experimental protocol, adapted from established procedures for a closely related compound, offers a solid foundation for the successful synthesis of this important chemical intermediate. As with all chemical syntheses, careful attention to reaction conditions and safety precautions is paramount.

References

  • Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.
  • ResearchGate. (n.d.). 2-Methyl-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration process.
  • Google Patents. (n.d.). Process for nitration of aromatic compounds using a non-acid type nitration process.
  • MDPI. (2023). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]

  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzonitrile. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 2-Methyl-3,5-dinitrobenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient and robust synthetic routes to novel heterocyclic compounds is of paramount importance. These scaffolds form the core of a vast array of pharmacologically active agents. 2-Methyl-3,5-dinitrobenzonitrile emerges as a highly valuable and versatile starting material in this context. Its unique electronic and steric properties, conferred by the presence of two electron-withdrawing nitro groups, an activating methyl group, and a reactive nitrile functionality, provide a powerful platform for the construction of a diverse range of heterocyclic systems.

The strategic placement of the nitro groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the nitrile group offers a gateway to various cyclization pathways. The ortho-methyl group introduces steric hindrance and electronic effects that can be exploited to control regioselectivity in these transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic families with potential applications in drug development.

Core Principles: The Chemistry of this compound

The reactivity of this compound is dominated by two key features:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the two nitro groups renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles. This allows for the displacement of a nitro group or a suitably positioned leaving group, paving the way for the introduction of various functionalities and subsequent ring closure.

  • Nitrile Group Transformations: The cyano group is a versatile functional handle that can readily participate in addition reactions with nucleophiles. This reactivity is central to the formation of five-membered heterocyclic rings.

The interplay of these reactive sites allows for a modular and efficient approach to the synthesis of diverse heterocyclic scaffolds.

Synthesis of Key Heterocyclic Scaffolds

This section details the synthesis of several important classes of heterocyclic compounds from this compound.

Synthesis of 3-Amino-4-methyl-5-nitro-2,1-benzisoxazoles: Accessing a Privileged Scaffold

The reaction of this compound with hydroxylamine offers a direct route to 3-amino-2,1-benzisoxazoles, a scaffold present in numerous biologically active molecules.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic addition of hydroxylamine to the nitrile group, forming an amidoxime intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the oxime oxygen attacks the activated C6 position, leads to the displacement of the nitro group and the formation of the benzisoxazole ring. The methyl group at the 2-position sterically directs the cyclization to the C6 position.

Experimental Protocol: Synthesis of 3-Amino-6-methyl-7-nitro-2,1-benzisoxazole

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/g), add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-amino-6-methyl-7-nitro-2,1-benzisoxazole.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Amino-6-methyl-7-nitro-2,1-benzisoxazoleC8H7N3O3193.1675-85188-192

Reaction Mechanism: Formation of 3-Amino-2,1-benzisoxazole

G start This compound intermediate1 Amidoxime Intermediate start->intermediate1 Nucleophilic addition hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate1 product 3-Amino-6-methyl-7-nitro-2,1-benzisoxazole intermediate1->product Intramolecular SNAr (Cyclization)

Caption: Reaction pathway for the synthesis of 3-amino-2,1-benzisoxazole.

Synthesis of 3-Amino-4-methyl-5-nitroindazoles: A Gateway to Kinase Inhibitors

The reaction with hydrazine provides a straightforward entry into the indazole ring system, a core structure in many kinase inhibitors and other therapeutic agents.

Mechanistic Rationale: Similar to the reaction with hydroxylamine, the synthesis commences with the nucleophilic attack of hydrazine on the nitrile carbon. The resulting amidrazone intermediate then undergoes intramolecular SNAr, with the terminal nitrogen of the hydrazine moiety attacking the activated C6 position to displace the nitro group and forge the pyrazole ring of the indazole system.

Experimental Protocol: Synthesis of 3-Amino-4-methyl-5-nitro-1H-indazole

Materials:

  • This compound

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (EtOH)

  • Water (H2O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (15 mL/g).

  • Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to ambient temperature, remove the solvent under reduced pressure.

  • Triturate the residue with water, filter the resulting solid, and wash with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-amino-4-methyl-5-nitro-1H-indazole.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
3-Amino-4-methyl-5-nitro-1H-indazoleC8H8N4O2192.1780-90215-220 (dec.)

Reaction Mechanism: Formation of 3-Aminoindazole

G start This compound intermediate2 Amidrazone Intermediate start->intermediate2 Nucleophilic addition hydrazine Hydrazine (N2H4) hydrazine->intermediate2 product2 3-Amino-4-methyl-5-nitro-1H-indazole intermediate2->product2 Intramolecular SNAr (Cyclization)

Caption: Synthetic route to 3-aminoindazoles.

Synthesis of 5-(2-Methyl-3,5-dinitrophenyl)-1,2,4-oxadiazoles and -thiadiazoles

The nitrile group can also be a precursor to five-membered heterocycles like oxadiazoles and thiadiazoles through reactions with hydroxylamine followed by acylation and cyclization, or with thiourea.

Mechanistic Rationale: This is a two-step process. First, this compound is converted to the corresponding N'-hydroxy-2-methyl-3,5-dinitrobenzimidamide (an amidoxime) by reaction with hydroxylamine. This intermediate is then acylated with an appropriate acyl chloride or anhydride, followed by a base- or heat-induced cyclodehydration to furnish the 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis of 3-Methyl-5-(2-methyl-3,5-dinitrophenyl)-1,2,4-oxadiazole

Step 1: Synthesis of N'-hydroxy-2-methyl-3,5-dinitrobenzimidamide

  • Follow the initial steps of the benzisoxazole synthesis, but use milder conditions (e.g., room temperature or gentle warming) to favor the formation of the amidoxime and minimize cyclization. Isolate the amidoxime intermediate.

Step 2: Acylation and Cyclization

  • Dissolve the isolated amidoxime (1.0 eq) in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine).

  • Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC).

  • Heat the reaction mixture to reflux to induce cyclodehydration.

  • Work up the reaction by pouring it into water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Melting Point (°C)
3-Methyl-5-(2-methyl-3,5-dinitrophenyl)-1,2,4-oxadiazoleC10H8N4O5264.1960-70145-150

Mechanistic Rationale: The reaction with thiourea provides a direct route to 3-amino-1,2,4-thiadiazoles. The reaction likely proceeds through the initial formation of an S-alkylisothiourea intermediate, which is not isolated, followed by intramolecular cyclization with the elimination of a suitable leaving group.

Experimental Protocol: Synthesis of 5-(2-Methyl-3,5-dinitrophenyl)-1,2,4-thiadiazol-3-amine

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add thiourea (1.1 eq) and stir until dissolved.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent.

Quantitative Data (Representative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-(2-Methyl-3,5-dinitrophenyl)-1,2,4-thiadiazol-3-amineC9H7N5O4S281.2555-65230-235

G start This compound reaction Reaction with Nucleophile (e.g., Hydrazine, Hydroxylamine, Thiourea) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, m.p.) purification->analysis product Final Heterocyclic Product analysis->product

Application Note: High-Purity 2-Methyl-3,5-dinitrobenzonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction

2-Methyl-3,5-dinitrobenzonitrile is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with many multi-step organic syntheses, the crude product often contains impurities that can hinder subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding high-purity crystalline materials.

This document provides a comprehensive guide to the recrystallization of this compound. The protocol is designed to be a self-validating system, with clear explanations for each step to allow for adaptation and troubleshooting.

Health and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, dinitroaromatic compounds should be handled with caution. The safety data for analogous compounds, such as 3,5-Dinitrobenzonitrile and 2,6-Dinitrobenzonitrile, indicate potential hazards including toxicity if swallowed, skin irritation, and serious eye irritation[1][2].

Precautionary Measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of skin contact, wash thoroughly with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Consult the SDS for all solvents used in this procedure.

Understanding the Chemistry: Rationale for Protocol Design

The successful recrystallization of a compound is critically dependent on the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the compound and its impurities in a hot solution, followed by the selective crystallization of the target compound upon cooling, leaving the impurities in the mother liquor.

For this compound, a polar aprotic molecule, a polar protic solvent system is predicted to be effective. This is based on the successful recrystallization of the closely related compound, 2-Methyl-3,5-dinitrobenzoic acid, from a methanol/water mixture[3]. The nitrile group, while less polar than a carboxylic acid, still imparts significant polarity to the molecule.

Potential Impurities: The synthesis of this compound likely proceeds via the nitration of 2-methylbenzonitrile. This reaction can lead to the formation of several impurities, including:

  • Mononitrated isomers: 2-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile.

  • Other dinitro isomers: e.g., 2-methyl-3,4-dinitrobenzonitrile.

  • Unreacted starting material: 2-methylbenzonitrile.

The chosen recrystallization solvent system should ideally have good solubility for these impurities at room temperature to ensure they remain in the mother liquor during the crystallization of the desired product.

Materials and Methods

Reagents and Solvents
  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Ethanol (optional, for washing)

Equipment
  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Melting point apparatus

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 5 grams of crude this compound. The solvent volumes may need to be adjusted based on the initial purity of the crude material.

Step 1: Solvent Selection and Dissolution
  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 50 mL of methanol to the flask.

  • Gently heat the mixture on a hot plate with constant stirring. Bring the solvent to a gentle boil.

  • If the solid does not completely dissolve, add more methanol in small increments (5-10 mL) until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears. This indicates that the solution is saturated.

  • Add a small amount of methanol (1-2 mL) to redissolve the precipitate and obtain a clear solution.

Step 2: Crystallization
  • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

Step 3: Isolation and Drying of Crystals
  • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

  • Wet the filter paper with a small amount of cold ethanol.

  • Quickly pour the cold crystalline slurry into the Buchner funnel and apply a vacuum to collect the crystals.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Continue to draw air through the crystals for 15-20 minutes to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely in a fume hood. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Crude 2-Methyl-3,5- dinitrobenzonitrile B Add Methanol A->B C Heat to Boiling B->C D Add Water until Cloudy C->D E Add Methanol to Clarify D->E F Slow Cooling to Room Temperature E->F Saturated Solution G Ice-Water Bath F->G H Vacuum Filtration G->H Crystalline Slurry I Wash with Cold Ethanol H->I J Air or Vacuum Dry I->J K Pure Crystals J->K

Figure 1: Workflow for the recrystallization of this compound.

Characterization and Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

ParameterMethodExpected Result
Appearance Visual InspectionPale yellow to off-white crystalline solid.
Melting Point Melting Point ApparatusA sharp melting point range. The melting point of the related 2-Methyl-3,5-dinitrobenzoic acid is 203-207°C. A similar sharp range is expected for the purified nitrile.
Purity HPLC or GC-MSA single major peak corresponding to the desired product.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using an inappropriate solvent. Reheat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, a different solvent system may be required.

  • Low Recovery: This can be caused by using too much solvent, incomplete crystallization, or loss of product during transfer. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled.

  • Crystals Do Not Form: If no crystals appear after cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid level can also induce crystallization.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step, researchers can effectively remove impurities and obtain a high-purity product suitable for further synthetic applications. The provided workflow and troubleshooting guide will aid in the successful implementation of this essential purification technique.

References

  • PubChem. 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. The solubility of 3,5-dinitrobenzoic acid in seven solvents. [Link]

  • ResearchGate. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

  • Chemsrc. 3,5-Dinitrobenzonitrile. [Link]

  • Google Patents.
  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • University of California, Los Angeles. Crystallization Solvents. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Thermo Fisher Scientific. 2-Methyl-3,5-dinitrobenzoic acid, 98%. [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 2-Methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-3,5-dinitrobenzonitrile, a key intermediate in the development of various specialty chemicals and pharmacologically active molecules. The protocol details a robust method for the dinitration of 2-methylbenzonitrile using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. Emphasis is placed on the mechanistic rationale behind the procedural steps, stringent safety protocols, and detailed analytical methods for the characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, providing them with the necessary information to safely and efficiently produce this valuable compound.

Introduction and Scientific Rationale

This compound is a versatile aromatic compound featuring two electron-withdrawing nitro groups and a nitrile functionality. This substitution pattern makes it a valuable precursor in nucleophilic aromatic substitution (SNAr) reactions, where the nitrile group can be further transformed, and the nitro groups can be reduced to amines, opening pathways to a wide array of heterocyclic compounds and other complex molecular architectures.[1][2] The strategic placement of the methyl group influences the electronic properties and steric environment of the molecule, making it a unique building block in medicinal chemistry and materials science.

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 2-methylbenzonitrile. The reaction employs a potent nitrating agent, the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[3][4]

The directing effects of the substituents on the starting material, 2-methylbenzonitrile, are crucial for the successful synthesis of the desired isomer. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group. The positions meta to the nitrile group are C3 and C5, which are also ortho and para to the methyl group, respectively. This synergistic directing effect strongly favors the formation of the this compound isomer.

Safety & Hazard Management

Nitration reactions, particularly those involving mixed acids, are highly energetic and present significant safety hazards if not handled with extreme caution.[5] A thorough risk assessment must be conducted before commencing any experimental work.

Potential Hazards:

  • Corrosive Chemicals: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes.[6][7] Inhalation of their vapors can lead to severe respiratory damage.[7][8]

  • Exothermic Reaction: The nitration reaction is highly exothermic, and a rapid increase in temperature can lead to a runaway reaction, potentially causing an explosion.[5]

  • Oxidizing Agent: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[6][9]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[5][9]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, and a face shield.[5][6][7]

  • Fume Hood: All operations must be performed in a certified chemical fume hood with excellent ventilation to prevent the inhalation of corrosive and toxic fumes.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[5] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) available.

  • Temperature Control: The reaction temperature must be strictly controlled using an ice bath. A thermometer should be used to monitor the internal temperature of the reaction mixture at all times.

  • Slow Addition: The nitrating agent must be added slowly and in small portions to maintain control over the reaction rate and temperature.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Equipment
Reagent/EquipmentGradeQuantitySupplier Example
2-Methylbenzonitrile99%5.0 g (42.7 mmol)Sigma-Aldrich
Concentrated Sulfuric Acid98%25 mLFisher Scientific
Fuming Nitric Acid90%10 mLVWR
Deionized Water-500 mL-
Ice-As needed-
Sodium BicarbonateReagent GradeAs needed-
Ethanol95%50 mL-
250 mL Three-Neck Round Bottom Flask-1-
Magnetic Stirrer and Stir Bar-1-
Thermometer-1-
Dropping Funnel-1-
Ice Bath-1-
Buchner Funnel and Flask-1-
Filter Paper-As needed-
Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification start Start setup Set up glassware (3-neck flask, stirrer, thermometer, dropping funnel) start->setup ice_bath Cool flask in ice bath (0-5 °C) setup->ice_bath add_h2so4 Add conc. H₂SO₄ to the flask ice_bath->add_h2so4 add_substrate Slowly add 2-methylbenzonitrile add_h2so4->add_substrate add_hno3 Add fuming HNO₃ dropwise (0-10 °C) add_substrate->add_hno3 stir_cold Stir at 0-10 °C for 1 hour add_hno3->stir_cold stir_rt Stir at room temp. for 2 hours stir_cold->stir_rt quench Pour mixture onto crushed ice stir_rt->quench filter Filter the precipitate quench->filter wash_h2o Wash with cold water filter->wash_h2o wash_bicarb Wash with NaHCO₃ solution wash_h2o->wash_bicarb wash_h2o2 Final wash with cold water wash_bicarb->wash_h2o2 dry Dry the product wash_h2o2->dry recrystallize Recrystallize from ethanol dry->recrystallize end Obtain pure product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice bath on a magnetic stirrer.

    • Carefully add 25 mL of concentrated sulfuric acid to the flask and allow it to cool to 0-5 °C.

    • With continuous stirring, slowly add 5.0 g (42.7 mmol) of 2-methylbenzonitrile to the cold sulfuric acid. Ensure the temperature remains below 10 °C during the addition.

  • Nitration:

    • Slowly add 10 mL of fuming nitric acid to the dropping funnel.

    • Add the fuming nitric acid dropwise to the stirred reaction mixture over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction between 0 and 10 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2 hours.

  • Work-up and Isolation:

    • In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

    • To remove any residual acid, wash the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold deionized water.

    • Press the solid as dry as possible on the filter paper and then air-dry or dry in a desiccator.

  • Purification:

    • The crude product can be purified by recrystallization from 95% ethanol.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Physical Properties
PropertyExpected Value
Molecular FormulaC₈H₅N₃O₄
Molecular Weight207.14 g/mol
AppearancePale yellow crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in hot ethanol, acetone, and DMSO
Spectroscopic Data (Reference: 3,5-Dinitrobenzonitrile)

As a reference for expected spectral features, data for the closely related 3,5-dinitrobenzonitrile (CAS 4110-35-4) is provided below.[10] The synthesized 2-methyl derivative will show additional signals corresponding to the methyl group.

  • ¹H NMR (in DMSO-d₆): The spectrum of this compound is expected to show a singlet for the methyl protons and two singlets in the aromatic region for the two aromatic protons.

  • ¹³C NMR (in DMSO-d₆): The spectrum should show signals for the methyl carbon, the nitrile carbon, and the aromatic carbons, with the carbons attached to the nitro groups being significantly downfield.

  • IR (ATR): Expected characteristic peaks include:

    • ~3100 cm⁻¹ (aromatic C-H stretch)

    • ~2230 cm⁻¹ (C≡N stretch)

    • ~1540 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches)

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 207.

Mechanistic Discussion

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

Generation of the Electrophile

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Mechanism_Electrophile cluster_step1 Step 1: Protonation of Nitric Acid cluster_step2 Step 2: Formation of Nitronium Ion HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O H2O H₂O

Caption: Generation of the nitronium ion electrophile.

Electrophilic Attack and Dinitration

The π-system of the 2-methylbenzonitrile ring acts as a nucleophile, attacking the nitronium ion. The directing effects of the methyl and nitrile groups favor substitution at the C3 and C5 positions. A resonance-stabilized carbocation (sigma complex) is formed, which then loses a proton to restore aromaticity. This process occurs twice to yield the dinitrated product.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. By adhering to the detailed procedural steps and rigorous safety precautions, researchers can effectively produce this important chemical intermediate for further applications in drug discovery and materials science. The characterization methods outlined will ensure the identity and purity of the final compound.

References

  • Organic Syntheses. (1942). 3,5-Dinitrobenzoic Acid. Org. Synth., 22, 48. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • GOV.UK. (n.d.). Nitric acid: incident management. [Link]

  • Patil, P. S. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 2-3.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]

  • American Chemical Society. (2024). Nitration reaction safety. [Link]

  • Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). Preparation method of 3, 5-dinitrobenzoic acid. CN111253261A.
  • Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2819. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dinitrobenzonitrile: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate. [Link]

  • East Harbour Group. (2022). Safety Data Sheet: MIXED NITRATING ACID (greater than 50% HNO3). [https://www.easth Harbour.co.nz/wp-content/uploads/2023/04/Mixed-Nitrating-Acid.pdf]([Link] Harbour.co.nz/wp-content/uploads/2023/04/Mixed-Nitrating-Acid.pdf)

  • PubChem. (n.d.). 2-Methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • LookChem. (n.d.). 2,4-Dinitrobenzonitrile. [Link]

  • LibreTexts Chemistry. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Chemguide. (n.d.). The nitration of benzene. [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

  • Professor Dave Explains. (2024). Nitration of Methyl Benzoate. YouTube. [Link]

  • PubChem. (n.d.). 2,4-Dinitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). Dinitropyridines: Synthesis and Reactions. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • PubChem. (n.d.). Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018). Synthesis and Reactions of Arenediazonium Ions. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • Veeprho. (n.d.). 2-Methylbenzonitrile | CAS 529-19-1. [Link]

  • ChemBK. (2024). 2-Methylbenzonitrile. [Link]

Sources

Application Note: A Detailed Protocol for the Nitration of 2-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the electrophilic aromatic nitration of 2-methylbenzonitrile (o-tolunitrile). It delves into the underlying reaction mechanism, the principles of regioselectivity governed by the substituent groups, and a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into reaction control, product isolation, and safety considerations.

Introduction and Scientific Context

Nitrated derivatives of 2-methylbenzonitrile are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group (–NO₂) onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amino group, which is a common precursor for many bioactive molecules.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental process in organic chemistry.[1] The successful synthesis and isolation of the desired product isomers depend critically on understanding the directing effects of the substituents already present on the benzene ring and on precise control of the reaction conditions.

Mechanism and Regioselectivity: The "Why" Behind the Reaction

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[2]

Step 1: Generation of the Electrophile (Nitronium Ion)

Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to form the highly reactive, linear nitronium ion.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Regioselectivity

The electron-rich π-system of the 2-methylbenzonitrile ring attacks the nitronium ion. The position of this attack is not random; it is dictated by the electronic properties of the methyl (–CH₃) and cyano (–CN) groups already on the ring.[3]

  • Methyl Group (–CH₃): This is an electron-donating group (EDG) through inductive effects and hyperconjugation.[4] It activates the ring, making it more nucleophilic, and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6 relative to the methyl group).

  • Cyano Group (–CN): This is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5 relative to the cyano group).[5][6]

Predicting the Outcome:

In 2-methylbenzonitrile, these directing effects are in partial agreement.

  • The methyl group directs to positions 3, 5, and 6.

  • The cyano group directs to positions 3 and 5.

Both groups direct the incoming nitro group to positions 3 and 5 . Position 6 is activated by the methyl group but not directed by the cyano group. Position 4 is deactivated by both. Therefore, the primary products expected are 2-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile . Steric hindrance from the adjacent methyl group may slightly disfavor substitution at the 3-position compared to the 5-position.[7][8] Precise isomer ratios are highly dependent on specific reaction conditions.[1]

Caption: High-level overview of the nitration mechanism.

Detailed Experimental Protocol

This protocol outlines a reliable method for the mononitration of 2-methylbenzonitrile. All operations involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylbenzonitrile (o-tolunitrile)≥98% PurityStandard Vendor
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Standard VendorHighly corrosive.
Concentrated Nitric Acid (HNO₃)ACS Reagent, ~70%Standard VendorHighly corrosive and a strong oxidizer.
Crushed IceIn-houseFor quenching the reaction.
Deionized WaterIn-houseFor washing.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard VendorFor neutralizing residual acid.
EthanolReagent GradeStandard VendorFor recrystallization.
Equipment
  • 100 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Internal thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Glassware for recrystallization

Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture

  • In a 50 mL beaker or flask, place 15 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly and with extreme caution , add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid while stirring. The addition is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.

Part B: The Nitration Reaction

  • Place 5.85 g (0.05 mol) of 2-methylbenzonitrile into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Add 15 mL of concentrated sulfuric acid to the flask. Stir until the 2-methylbenzonitrile has completely dissolved.

  • Cool the solution to 0-5 °C using an ice-salt bath. An internal thermometer is essential to monitor the temperature.

  • Fill a dropping funnel with the cold nitrating mixture prepared in Part A.

  • Add the nitrating mixture dropwise to the stirred 2-methylbenzonitrile solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C. [9] Rapid addition or inadequate cooling can lead to the formation of dinitrated byproducts and an uncontrolled exotherm.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the mixture stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

Part C: Product Isolation and Purification

  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

  • Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A solid precipitate should form.

  • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove the bulk of the residual acids.

  • Wash the filter cake with a 30 mL portion of cold, saturated sodium bicarbonate solution to neutralize any remaining acid. You may observe some gas evolution.

  • Finally, wash the cake with another 50 mL portion of cold deionized water.

  • Press the solid as dry as possible on the filter.

  • Purify the crude product by recrystallization from ethanol. The different isomers may be separable by fractional crystallization or column chromatography if desired.[10][11]

  • Dry the purified crystals, weigh them, and determine the melting point. Characterize the product(s) using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm the structure and isomeric distribution.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Corrosive Chemicals: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact. Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Exothermic Reaction: Mixing nitric and sulfuric acids, and the nitration reaction itself, are highly exothermic. Strict temperature control is essential to prevent the reaction from running away. Always add acid slowly and ensure efficient cooling.

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhaling corrosive and toxic fumes.

  • Spill Management: Have a spill kit ready. Neutralize acid spills with sodium bicarbonate before cleaning up.

References

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Liljenberg, M., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • TMP Chem. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Ingold, C. K., & Ridd, J. H. (1958). Nitration and aromatic reactivity. Journal of the Chemical Society (Resumed), 98-103.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Directing and activating effects of the cyano group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). US3162675A - Process for making nitroaromatic nitriles.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 37-46.
  • Academia.edu. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile. This guide is designed for researchers and drug development professionals aiming to improve the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization. Our approach is grounded in established methodologies for the nitration of aromatic compounds, providing a robust starting point for your work.

Section 1: Core Synthesis Protocol & Mechanistic Rationale

The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of 2-methylbenzonitrile (o-tolunitrile). The directing effects of the methyl group (ortho-, para-directing) and the nitrile group (meta-directing) are synergistic, favoring substitution at the 3 and 5 positions. However, the reaction requires carefully controlled, forcing conditions to achieve dinitration, which introduces challenges related to side reactions and product purity.

Recommended Step-by-Step Protocol

This protocol is adapted from established methods for the dinitration of similar substituted toluenes.[1][2]

  • Preparation of the Nitrating Mixture: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 12 mL of concentrated sulfuric acid (H₂SO₄, 98%). Cool the flask in an ice-salt bath to 0-5 °C.

    • Causality Note: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Pre-cooling is essential to manage the heat generated upon adding nitric acid.

  • Addition of Nitric Acid: While maintaining the temperature below 10 °C, slowly add 8 mL of fuming nitric acid (HNO₃, >90%) dropwise to the cooled sulfuric acid with vigorous stirring.

    • Causality Note: This exothermic reaction generates the nitronium ion. Slow, controlled addition with efficient cooling is paramount to prevent an uncontrolled exotherm and the formation of excess nitrogen oxides.

  • Addition of Substrate: In a separate beaker, dissolve 5.0 g of 2-methylbenzonitrile in 8 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C.

  • Nitration Reaction: Add the 2-methylbenzonitrile solution dropwise to the cold nitrating mixture. The rate of addition should be carefully controlled to maintain the reaction temperature between 5-15 °C.

    • Causality Note: Maintaining a low temperature during this stage minimizes the risk of side reactions, such as oxidation of the benzylic methyl group or hydrolysis of the nitrile functionality.[3]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. This will precipitate the crude product.

    • Causality Note: Quenching on ice serves two purposes: it safely neutralizes the potent nitrating mixture by dilution and precipitates the organic product, which has low solubility in water.

  • Isolation and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.[1]

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a pale yellow solid.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Question 1: My overall yield is very low (<50%). What are the likely causes and how can I fix it?

Answer: Low yield is a common problem stemming from several potential issues. A systematic approach is best for diagnosis.

  • Potential Cause 1: Incomplete Reaction. The dinitration may not have gone to completion, leaving significant amounts of starting material or mono-nitrated intermediates in the mother liquor.

    • Solution: Confirm the reaction endpoint using TLC before quenching. If the reaction has stalled, consider extending the reaction time at room temperature. A marginal increase in temperature (e.g., to 30-40 °C) for the final 1-2 hours can be attempted, but this increases the risk of side products.

  • Potential Cause 2: Sub-optimal Nitrating Agent. The strength of your nitrating mixture may be insufficient.

    • Solution: Ensure you are using high-concentration acids (98% H₂SO₄ and >90% fuming HNO₃). The water content in the acids can significantly reduce the concentration of the active nitronium ion. For particularly stubborn reactions, a small amount of oleum (fuming sulfuric acid) can be added to the sulfuric acid to act as a dehydrating agent, but this must be done with extreme caution.[2]

  • Potential Cause 3: Loss During Workup. The product may be partially soluble in the quenching or washing medium, or physically lost during transfers.

    • Solution: Ensure the quenching medium is sufficiently cold to minimize product solubility. Use ice-cold water for washing the crude product on the filter. Ensure complete precipitation before filtration.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_tlc Analyze Crude Product by TLC/NMR start->check_tlc sub_present Significant Starting Material or Mono-nitro Intermediates Present? check_tlc->sub_present side_products Significant Unidentified Side Products Present? check_tlc->side_products sub_present->side_products No increase_time Action: Increase reaction time or cautiously increase temperature (e.g., 30-40°C). sub_present->increase_time Yes temp_issue Cause: Temperature too high, leading to oxidation or hydrolysis. side_products->temp_issue Yes strengthen_nitrating Action: Verify acid concentration. Consider using oleum as a dehydrating agent. increase_time->strengthen_nitrating If still incomplete optimize_temp Action: Improve cooling efficiency. Ensure slow, dropwise addition of reagents. temp_issue->optimize_temp G sub 2-Methylbenzonitrile mono_nitro_3 2-Methyl-3-nitrobenzonitrile sub->mono_nitro_3 + HNO₃/H₂SO₄ (1st Nitration) mono_nitro_5 2-Methyl-5-nitrobenzonitrile sub->mono_nitro_5 + HNO₃/H₂SO₄ (1st Nitration) product This compound mono_nitro_3->product + HNO₃/H₂SO₄ (2nd Nitration) mono_nitro_5->product + HNO₃/H₂SO₄ (2nd Nitration) side_product 2-Methyl-3,5-dinitrobenzoic Acid product->side_product Hydrolysis (High Temp)

Caption: The main synthesis pathway and a key hydrolytic side reaction.

Section 4: Data Summary Table

For ease of reference, the key reaction parameters are summarized below.

ParameterRecommended RangeRationale & Key Considerations
Substrate Purity >98%Impurities can lead to complex byproduct mixtures that are difficult to separate.
Molar Ratio (HNO₃:Substrate) 2.5 : 1 to 3.0 : 1A higher ratio is needed to drive the second, more difficult nitration to completion.
Solvent Conc. H₂SO₄ (98%)Acts as a catalyst to generate the nitronium ion and as a solvent for the reactants.
Addition Temperature 5 - 15 °CCritical for controlling the exotherm and preventing side reactions like oxidation or hydrolysis.
Reaction Time 4 - 8 hoursMonitor by TLC. Reaction may need to be extended to ensure full dinitration.
Quenching Crushed Ice/WaterRapidly stops the reaction and precipitates the water-insoluble product.
Purification Method RecrystallizationEthanol/water is a common choice for purifying dinitroaromatic compounds. [1]

References

  • Brewster, R. Q., Williams, B., & Phillips, R. (1942). 3,5-Dinitrobenzoic Acid. Organic Syntheses, 22, 48. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10721, 2-Methylbenzonitrile. Retrieved from [Link]

  • PrepChem (2023). Synthesis of methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2873. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20062, 3,5-Dinitrobenzonitrile. Retrieved from [Link]

  • OAText (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. Retrieved from [Link]

  • Wikipedia (2023). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Google Patents (2014). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
  • ResearchGate (2009). (PDF) 2-Methyl-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents (1962). DE1129471B - Process for the preparation of 3, 5-dinitro-o-toluic acid.

Sources

Technical Support Center: Synthesis of 2-Methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting for the synthesis of 2-Methyl-3,5-dinitrobenzonitrile, a critical intermediate for researchers in drug development and materials science. This resource is designed to address common experimental challenges, offering explanations grounded in reaction mechanisms and practical, field-tested solutions.

Understanding the Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-methylbenzonitrile is a classic example of electrophilic aromatic substitution (EAS). The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[1]

The pre-existing substituents on the aromatic ring—the methyl (-CH₃) and cyano (-CN) groups—play a crucial role in directing the position of the incoming nitro groups. The methyl group is an activating, ortho-, para- director, while the cyano group is a deactivating, meta- director. In 2-methylbenzonitrile, the positions meta to the cyano group are 3 and 5. Coincidentally, position 3 is ortho to the methyl group, and position 5 is para. This alignment of directing effects strongly favors the formation of the desired this compound isomer, making it the expected major product.

Recommended Synthesis Protocol

This protocol is adapted from established procedures for the dinitration of analogous compounds, such as o-toluic acid.[2][3] Extreme caution should be exercised as nitration reactions are highly exothermic and can be hazardous if not properly controlled.[4]

Materials:

  • 2-Methylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Distilled Water

  • Methanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Prepare Mixed Acid: Cool H₂SO₄ in an ice bath. Slowly add fuming HNO₃. add_substrate Slowly add 2-Methylbenzonitrile to the mixed acid at 0-10°C. prep_acid->add_substrate Maintain cold temperature stir_cold Stir at 0-10°C for 30 minutes. add_substrate->stir_cold warm_rt Allow to warm to room temperature and stir for 1-2 hours. stir_cold->warm_rt heat Optional: Gently heat to 50-60°C to drive the reaction to completion. warm_rt->heat quench Pour reaction mixture onto crushed ice. warm_rt->quench heat->quench filter Filter the precipitate. quench->filter wash Wash with cold water until neutral. filter->wash recrystallize Recrystallize from methanol. wash->recrystallize dry Dry the final product. recrystallize->dry G start Reaction Failed or Low Yield q1 What is the appearance of the crude product? start->q1 a1_tar Dark Tar / Oily q1->a1_tar a1_solid Solid Precipitate q1->a1_solid c1 Likely Runaway Reaction or Over-Oxidation a1_tar->c1 q2 Is the melting point sharp and at the expected value? a1_solid->q2 s1 Troubleshooting: - Improve cooling and stirring. - Slow down substrate addition. - Verify acid concentrations. c1->s1 a2_low Low / Broad Melting Point q2->a2_low a2_correct Correct Melting Point q2->a2_correct c2 Likely Impurities: - Mononitrated intermediates - Isomers - Hydrolysis products a2_low->c2 c3 Reaction may be successful. Characterize product further. a2_correct->c3 s2 Troubleshooting: - Increase reaction time/temp. - Perform careful recrystallization. - Minimize contact with water during workup. c2->s2 s3 Action: - Obtain NMR, IR, MS data. c3->s3

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Methyl-3,5-dinitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this challenging nitration reaction. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview: The Chemistry of Dinitration

The synthesis of this compound from 2-methylbenzonitrile is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][3]

The directing effects of the substituents on the aromatic ring are critical to achieving the desired 3,5-dinitro isomer. The methyl group (-CH₃) is an ortho-, para-director, while the cyano group (-CN) is a meta-director. In 2-methylbenzonitrile, the positions are influenced by both groups. The initial nitration will be directed by the activating methyl group, leading primarily to 2-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile. The second nitration is then directed by all three substituents on the mononitrated intermediate. The strong deactivating and meta-directing nature of the nitro and cyano groups ultimately favors the formation of the 3,5-dinitro product.

Reaction_Pathway cluster_start Starting Material cluster_reagents Nitrating Agent cluster_intermediate Mononitrated Intermediates cluster_product Final Product 2-Methylbenzonitrile 2-Methylbenzonitrile Mono_Nitro 2-Methyl-3-nitrobenzonitrile 2-Methyl-5-nitrobenzonitrile 2-Methylbenzonitrile->Mono_Nitro First Nitration HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->2-Methylbenzonitrile HNO3_H2SO4->Mono_Nitro Di_Nitro This compound Mono_Nitro->Di_Nitro Second Nitration

Caption: Reaction pathway for the dinitration of 2-methylbenzonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the possibilities:

  • Incomplete Reaction:

    • Insufficient Nitrating Agent: Ensure you are using a sufficient excess of nitric acid. For a dinitration, at least two equivalents are theoretically needed, but a larger excess is often required to drive the reaction to completion.

    • Inadequate Reaction Time or Temperature: Dinitration is significantly slower than mononitration due to the deactivating effect of the first nitro group. Consider increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to side product formation. A stepwise approach, where the temperature is gradually increased after the initial exothermic reaction, can be effective.[4]

    • Poor Mixing: The reaction mixture is often biphasic. Vigorous stirring is essential to ensure good contact between the organic substrate and the acidic nitrating phase.

  • Product Loss During Workup:

    • Precipitation: The product is typically isolated by pouring the reaction mixture onto ice water.[4][5] If the product is not fully precipitating, it may be due to the presence of soluble byproducts or insufficient cooling. Ensure the ice water is well-stirred during the quench.

    • Washing: After filtration, the crude product should be washed with cold water to remove residual acids. Excessive washing, especially with warmer water, can lead to product loss due to slight solubility.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Workup Check Workup Procedure Start->Check_Workup Nitrating_Agent Insufficient Nitrating Agent? Check_Reaction->Nitrating_Agent Time_Temp Inadequate Time/Temp? Check_Reaction->Time_Temp Mixing Poor Mixing? Check_Reaction->Mixing Quench Incomplete Precipitation? Check_Workup->Quench Washing Excessive Washing? Check_Workup->Washing Increase_HNO3 Increase HNO₃ Excess Nitrating_Agent->Increase_HNO3 Optimize_Time_Temp Increase Time or Temp Gradually Time_Temp->Optimize_Time_Temp Improve_Stirring Ensure Vigorous Stirring Mixing->Improve_Stirring Efficient_Quench Use Ample Ice & Stir Well Quench->Efficient_Quench Cold_Wash Wash with Cold Water Washing->Cold_Wash

Sources

stability of 2-Methyl-3,5-dinitrobenzonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3,5-dinitrobenzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of this compound Under Acidic Conditions

Welcome to the technical support center for this compound. This guide, curated by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate its chemical behavior, troubleshoot common experimental issues, and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter when working with this compound in acidic media. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low or No Recovery of this compound After Acidic Workup or Reaction

  • Potential Cause: The most probable cause is the acid-catalyzed hydrolysis of the nitrile functional group. Nitriles are susceptible to hydrolysis under acidic conditions, especially when heated, converting them into a carboxylic acid. In this case, the expected degradation product is 2-Methyl-3,5-dinitrobenzoic acid.[1][2][3] The strong electron-withdrawing nature of the two nitro groups can influence the reactivity of the nitrile group.

  • Troubleshooting Steps:

    • Confirm the Identity of the Byproduct: Analyze your post-reaction mixture using techniques like HPLC, LC-MS, or GC-MS to identify the presence of 2-Methyl-3,5-dinitrobenzoic acid.[4] Compare the retention time and mass spectrum to a standard of the suspected benzoic acid derivative if available.

    • Modify Reaction Conditions: If the hydrolysis is unintentional, consider modifying your experimental parameters.

      • Temperature: Avoid high temperatures during the reaction and workup. Perform the reaction at the lowest effective temperature.

      • Acid Concentration: Use the minimum concentration of acid required to catalyze your desired reaction.

      • Reaction Time: Monitor the reaction progress closely to minimize exposure time to the acidic medium.

    • Alternative Catalysts: If applicable to your synthesis, explore non-acidic catalysts or milder acidic catalysts (e.g., Lewis acids) that may not promote significant nitrile hydrolysis.

Issue 2: Appearance of an Unexpected Yellow Crystalline Solid in the Reaction Mixture

  • Potential Cause: The formation of a yellow crystalline solid could be the precipitation of 2-Methyl-3,5-dinitrobenzoic acid.[5] This compound is described as a yellow crystalline solid with limited solubility in water.[5] If the reaction solvent is aqueous or becomes more polar during the workup, the less soluble benzoic acid derivative may precipitate out.

  • Troubleshooting Steps:

    • Isolate and Characterize: Filter the solid and characterize it using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy) to confirm its identity.

    • Solubility Management: If the formation of the benzoic acid is an expected part of a subsequent step, ensure your solvent system can accommodate it. If it is an unwanted byproduct, its precipitation can be used as a purification method to remove it from the desired product remaining in the solution.

Workflow for Investigating Compound Instability

Below is a generalized workflow for assessing the stability of this compound in a specific acidic medium.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of this compound in the acidic medium of interest Incubate Incubate solutions under experimental conditions (time, temp) Prep->Incubate Start Experiment Control Prepare a control solution in a neutral, aprotic solvent (e.g., acetonitrile) Analyze Analyze aliquots by HPLC-UV or LC-MS Control->Analyze T=0 and final time point Sample Withdraw aliquots at predetermined time points Incubate->Sample Sample->Analyze Quantify Quantify the remaining parent compound and any new peaks that appear Analyze->Quantify Identify Identify degradation products (e.g., via MS fragmentation) Quantify->Identify If new peaks > threshold Assess Assess stability based on the rate of degradation and product formation Quantify->Assess Hydrolysis_Pathway Compound This compound Intermediate Amide Intermediate Compound->Intermediate +H₂O, H⁺ (Step 1) Product 2-Methyl-3,5-dinitrobenzoic Acid + Ammonium Salt Intermediate->Product +H₂O, H⁺ (Step 2)

Caption: The two-step hydrolysis of this compound in acid.

Q2: How can I monitor the stability of this compound during my experiment?

A2: The most effective way to monitor its stability is through chromatographic methods. [4]High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent choice, as the aromatic nitro groups provide strong UV absorbance. By running samples at different time points, you can quantify the disappearance of the parent compound and the appearance of the degradation product, 2-Methyl-3,5-dinitrobenzoic acid.

Q3: Are there any specific acids that are more likely to cause degradation?

A3: Generally, strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and perchloric acid (HClO₄) are effective catalysts for nitrile hydrolysis, especially with heating. [3]The rate of hydrolysis will depend on the acid concentration, temperature, and reaction time. There is no specific data for this compound, but this trend is well-established for nitriles.

Q4: What are the recommended storage conditions for this compound in an acidic solution?

A4: If you must store this compound in an acidic solution, it is recommended to do so at a low temperature (e.g., 2-8 °C) to minimize the rate of hydrolysis. The solution should be protected from light, and the container should be tightly sealed. However, for long-term storage, it is best to keep the compound as a solid or dissolved in a neutral, aprotic solvent.

Q5: Besides hydrolysis, are there other potential degradation pathways in acidic media?

A5: While hydrolysis is the most prominent pathway, other reactions could theoretically occur under very harsh conditions (e.g., high temperatures, fuming acids). These could involve reactions at the nitro groups or the methyl group, but these are generally less favorable than nitrile hydrolysis. For most standard experimental conditions, hydrolysis will be the primary concern.

Quantitative Data Summary

ConditionAcid TypeTemperatureExpected StabilityPrimary Degradation Product
MildDilute HClRoom TempLikely stable for short durations2-Methyl-3,5-dinitrobenzoic acid
ModerateConcentrated HCl50 °CSlow to moderate degradation2-Methyl-3,5-dinitrobenzoic acid
HarshRefluxing H₂SO₄>100 °CRapid degradation2-Methyl-3,5-dinitrobenzoic acid

References

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • AK Lectures. (2014, July 7). Acid Induced Hydrolysis of Nitriles [Video]. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Knipe, A. C., & Watts, W. E. (1979). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, 173-177. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 2-Methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparative interpretation of the functional groups present in 2-Methyl-3,5-dinitrobenzonitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond simple peak identification to explore the causal relationships between molecular structure, electronic effects, and their corresponding vibrational signatures. We will compare the spectrum of the target molecule with simpler, structurally related compounds to provide a robust, evidence-based framework for spectral interpretation.

The Principle of Causality in IR Spectral Interpretation

Infrared spectroscopy is predicated on a simple principle: molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] The energy of these vibrations—and thus the wavenumber (cm⁻¹) of the absorption peak—is primarily determined by the strength of the bond and the masses of the connected atoms. However, the local electronic environment, influenced by inductive and resonance effects from neighboring functional groups, introduces subtle but significant shifts in these frequencies. Understanding these shifts is key to a definitive structural elucidation.

In this compound, we have a fascinating interplay of functional groups on an aromatic scaffold:

  • A nitrile group (-C≡N) , which is strongly electron-withdrawing.

  • Two nitro groups (-NO₂) , also powerful electron-withdrawing groups.

  • A methyl group (-CH₃) , which is weakly electron-donating.

The collective electronic influence of these substituents alters the electron density distribution across the aromatic ring and within the functional groups themselves, providing a unique spectral fingerprint that we can deconstruct and analyze.

Comparative Analysis of Functional Group Frequencies

To confidently assign the vibrational modes of this compound, we must first understand the characteristic absorptions of its constituent parts in simpler molecular contexts. By comparing with reference compounds, we can isolate and comprehend the spectral contributions of each functional group and the shifts induced by the molecule's unique substitution pattern.

The Nitrile (C≡N) Stretching Vibration

The carbon-nitrogen triple bond gives rise to a sharp, intense absorption band. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region.[2] This is at a slightly lower wavenumber than in saturated nitriles (2260–2240 cm⁻¹) due to electronic conjugation with the aromatic π-system, which slightly weakens the C≡N bond.[2]

In this compound, the presence of two potent electron-withdrawing nitro groups is expected to further influence the nitrile frequency. These groups pull electron density away from the aromatic ring, which in turn affects the C≡N bond. This withdrawal can modulate the bond's polarity and strength, leading to shifts in its absorption frequency. Studies have shown that the local electrostatic environment significantly impacts the nitrile stretching frequency.[3]

  • Reference Comparison (Benzonitrile): In a simple benzonitrile molecule, the C≡N stretch is the dominant feature in this region.[4][5]

  • Prediction for this compound: The strong electron-withdrawing nature of the two nitro groups will likely cause a slight shift in the C≡N frequency compared to unsubstituted benzonitrile.

The Nitro (NO₂) Stretching Vibrations

Nitro groups are characterized by two distinct and strong absorption bands resulting from the stretching of the N-O bonds.[6]

  • Asymmetric Stretch: A strong band typically found between 1550–1475 cm⁻¹.[7]

  • Symmetric Stretch: A medium-to-strong band appearing from 1360–1290 cm⁻¹.[7]

Attaching the nitro group to an aromatic ring tends to shift these frequencies to slightly lower wavenumbers compared to nitroalkanes.[7]

  • Reference Comparison (1,3-Dinitrobenzene): This molecule provides a direct spectral analog for the two nitro groups on an aromatic ring.[8][9] Its spectrum will clearly show the characteristic asymmetric and symmetric stretching bands for aromatic nitro groups.

  • Prediction for this compound: We anticipate two very strong bands in these regions, confirming the presence of the nitro functionalities. The electronic push-pull interaction with the methyl and nitrile groups may cause minor deviations from the peak positions seen in 1,3-dinitrobenzene.

The Methyl (C-H) and Aromatic (C-H, C=C) Vibrations

The remainder of the spectrum is defined by vibrations of the methyl group and the aromatic ring.

  • Aromatic C-H Stretch: A weak to medium absorption appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1]

  • Aliphatic C-H Stretch (Methyl Group): Medium absorptions appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[10]

  • Aromatic C=C Stretch: Multiple medium-to-weak bands in the 1620–1450 cm⁻¹ region. These are characteristic of the benzene ring itself.

  • Methyl C-H Bending: Asymmetric and symmetric bending vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The symmetric bend can sometimes be obscured by the strong symmetric NO₂ stretch.

  • C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region can sometimes give information about the ring's substitution pattern, though this region can be complex.[11]

  • Reference Comparison (m-Nitrotoluene): This compound allows for the observation of methyl and single nitro group vibrations on the same ring.[7][12] Comparing its spectrum helps to disentangle the overlapping regions of C-H bending and NO₂ stretching.

Summary of Expected Vibrational Frequencies

The following table summarizes the expected IR absorption regions for this compound and provides a comparison with key reference compounds.

Functional GroupVibrational ModeExpected Range (cm⁻¹) for Target MoleculeBenzonitrile (cm⁻¹)1,3-Dinitrobenzene (cm⁻¹)m-Nitrotoluene (cm⁻¹)
Aromatic C-HStretch3100 - 3000~3070~3100~3080
Methyl C-HStretch3000 - 2850N/AN/A~2950
NitrileC≡N Stretch2240 - 2220~2230[2]N/AN/A
Aromatic C=CRing Stretch1620 - 1450~1600, 1490, 1450~1615, 1475~1610, 1490, 1460
Nitro GroupAsymmetric N-O Stretch1550 - 1475N/A~1530[7]~1537[7]
Methyl C-HAsymmetric Bend~1450N/AN/A~1460
Methyl C-HSymmetric Bend~1375N/AN/A~1380
Nitro GroupSymmetric N-O Stretch1360 - 1290N/A~1350[7]~1358[7]

Note: Specific peak positions for reference compounds are typical values and may vary slightly based on the sampling method and instrument.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol for solid-phase analysis using the KBr pellet method is recommended. This method is self-validating as the clarity of the resulting spectrum (i.e., low scattering, no Christiansen effect, and minimal water peaks) is a direct indicator of proper sample preparation.

Step-by-Step Methodology
  • Sample and Reagent Preparation:

    • Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator. Moisture in the KBr is a common source of broad O-H absorption bands around 3400 cm⁻¹ and a sharp bend near 1640 cm⁻¹.

    • Ensure the this compound sample is dry and pure.

  • Grinding and Mixing:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Using an agate mortar and pestle, grind the dry KBr to a fine, consistent powder.

    • Add the sample to the mortar and continue grinding for 3-5 minutes. The goal is to thoroughly mix the sample and reduce its particle size to below the wavelength of the IR radiation to minimize light scattering. The mixture should appear as a uniform, fine powder.

  • Pellet Formation:

    • Transfer a portion of the mixture to a die press assembly.

    • Spread the powder evenly to ensure a uniform pellet thickness.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-3 minutes. This will fuse the KBr into a transparent or translucent pellet.

  • FTIR Spectrometer Setup and Data Acquisition:

    • Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a Background Spectrum: With the sample holder empty, collect a background spectrum. This is crucial for removing the instrument's and atmosphere's own spectral contributions from the final sample spectrum.

    • Mount the Sample: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Set Acquisition Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses)

      • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

    • Collect the Sample Spectrum: Initiate the scan. The instrument will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Validation:

    • Examine the spectrum for a flat baseline in regions with no absorption.

    • Check for the absence of broad O-H peaks (~3400 cm⁻¹) and sharp atmospheric CO₂ peaks (~2360 cm⁻¹). Their presence indicates issues with sample/KBr dryness or instrument purging.

    • The final spectrum should be presented in absorbance mode for quantitative comparisons, as absorbance is directly proportional to concentration (Beer's Law).

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the key functional groups in this compound.

G Figure 1: Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Interpretation Sample Sample: This compound (Solid) Grinding Grind with Dry KBr (1:100 Ratio) Sample->Grinding Pressing Press into Transparent Pellet (7-10 tons) Grinding->Pressing FTIR FTIR Spectrometer Pressing->FTIR Mount Pellet Background 1. Collect Background Scan (Empty Beam) FTIR->Background Acquire 2. Collect Sample Scan (16-32 scans @ 4 cm⁻¹ res.) FTIR->Acquire Process 3. Ratio Sample/Background (Generate Absorbance Spectrum) Background->Process Acquire->Process FinalSpectrum Final IR Spectrum Process->FinalSpectrum Nitrile C≡N Stretch (~2230 cm⁻¹) FinalSpectrum->Nitrile Nitro NO₂ Stretches (Asym: ~1530 cm⁻¹ Sym: ~1350 cm⁻¹) FinalSpectrum->Nitro CH_Aro Aromatic/Aliphatic C-H Stretches (3100-2850 cm⁻¹) FinalSpectrum->CH_Aro Fingerprint Fingerprint Region (C=C, C-H Bends <1600 cm⁻¹) FinalSpectrum->Fingerprint

Caption: Workflow for FTIR Analysis of this compound.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. A systematic approach, grounded in the principles of vibrational spectroscopy and validated by comparison with simpler reference compounds, allows for the confident assignment of its key functional groups. The nitrile C≡N stretch, the strong asymmetric and symmetric stretches of the two NO₂ groups, and the characteristic vibrations of the substituted aromatic ring and methyl group collectively form a unique spectral signature. The robust experimental protocol provided ensures that the acquired data is of high quality, making IR spectroscopy an indispensable and reliable tool for the routine identification and quality control of this and similar molecules in a research and development setting.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Larsen, D. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. UCT Prague. [Link]

  • Roy, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro-. NIST Chemistry WebBook. [Link]

  • UCLA. (n.d.). Nitro Groups. UCLA Chemistry and Biochemistry. [Link]

  • Reimers, J. R. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

A Comparative Analysis of Reactivity: 2-Methyl-3,5-dinitrobenzonitrile vs. 3,5-dinitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituent effects on aromatic ring reactivity is paramount for rational molecular design. This guide provides an in-depth comparison of the reactivity of 2-Methyl-3,5-dinitrobenzonitrile and 3,5-dinitrobenzonitrile, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). While the nitrile group itself is not the leaving group in this context, its strong electron-withdrawing nature, in concert with the two nitro groups, significantly activates the aromatic ring towards nucleophilic attack. To facilitate a direct comparison of the intrinsic reactivity of these substituted rings, we will consider their analogous chloro-derivatives: 1-chloro-2-methyl-3,5-dinitrobenzene (1) and 1-chloro-3,5-dinitrobenzene (2) .

Theoretical Framework: The Interplay of Steric and Electronic Effects

The quintessential reaction for this comparison is the Nucleophilic Aromatic Substitution (SNAr), a cornerstone of modern organic synthesis. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate of this reaction is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring.

The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups, is a prerequisite for activating the aromatic ring towards nucleophilic attack.[1] These groups delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the rate-determining addition step.

In our comparative analysis of 1 and 2 , the primary differentiator is the presence of a methyl group at the C2 position (ortho to the site of nucleophilic attack) in compound 1 . This introduces two opposing effects:

  • Electronic Effect: The methyl group is a weak electron-donating group (+I effect). In the context of electrophilic aromatic substitution, this would activate the ring. However, in nucleophilic aromatic substitution, where the ring acts as an electrophile, this electron-donating nature slightly destabilizes the negative charge of the Meisenheimer complex, leading to a deactivating effect.

  • Steric Effect: The ortho-positioning of the methyl group in compound 1 introduces significant steric hindrance. This bulkiness impedes the approach of the nucleophile to the C1 carbon, raising the energy of the transition state for the formation of the Meisenheimer complex.[2] This steric hindrance is widely recognized to have a rate-retarding effect in SNAr reactions.[2]

Based on these principles, it is hypothesized that 3,5-dinitrobenzonitrile (represented by its chloro-analogue 2) will exhibit a significantly higher reactivity towards nucleophilic aromatic substitution than this compound (represented by its chloro-analogue 1) . The pronounced steric hindrance of the ortho-methyl group in 1 is expected to be the dominant factor, overriding its minor electronic deactivation.

Visualizing the Reaction Pathway

The SNAr mechanism and the structural differences influencing the transition state energies can be visualized as follows:

SNAr_Mechanism Reactant2 Substrate 2 + Nu⁻ TS2 Transition State 2 (less hindered) Reactant2->TS2 k₁ (fast) Intermediate2 Meisenheimer Complex 2 TS2->Intermediate2 Product2 Product + Cl⁻ Intermediate2->Product2 k₂ (fast) Reactant1 Substrate 1 + Nu⁻ TS1 Transition State 1 (sterically hindered) Reactant1->TS1 k'₁ (slow) Intermediate1 Meisenheimer Complex 1 TS1->Intermediate1 Product1 Product + Cl⁻ Intermediate1->Product1 k'₂ (fast) Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation A Equimolar mixture of 1-chloro-2-methyl-3,5-dinitrobenzene (1) and 1-chloro-3,5-dinitrobenzene (2) in DMSO C Combine solutions at a controlled temperature (e.g., 25°C) A->C B Solution of nucleophile (e.g., Piperidine) in DMSO B->C D Stir for a defined period, taking aliquots at timed intervals C->D E Quench aliquots (e.g., with dilute acid) D->E F Analyze by GC-MS or HPLC E->F G Quantify remaining reactants (1 and 2) and formed products F->G H Plot concentration vs. time for both reactants G->H I Determine the ratio of product formation and relative rate constants H->I

Caption: Workflow for the competitive SNAr reaction.

Detailed Protocol
  • Preparation of Reactant Solution: Prepare a stock solution in anhydrous dimethyl sulfoxide (DMSO) containing equimolar concentrations (e.g., 0.1 M) of 1-chloro-2-methyl-3,5-dinitrobenzene (1 ) and 1-chloro-3,5-dinitrobenzene (2 ). The use of a polar aprotic solvent like DMSO is known to enhance the rates of SNAr reactions. [3]2. Preparation of Nucleophile Solution: Prepare a separate stock solution of the chosen nucleophile (e.g., 0.2 M piperidine) in anhydrous DMSO.

  • Reaction Initiation: In a thermostatically controlled reaction vessel at 25°C, combine equal volumes of the reactant and nucleophile solutions.

  • Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acidic solution (e.g., 0.1 M HCl) to neutralize the basic nucleophile.

  • Analysis: Analyze the quenched aliquots using a calibrated Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system. This will allow for the quantification of the remaining concentrations of both 1 and 2 , as well as the concentrations of their respective substitution products.

  • Data Analysis: Plot the concentration of each reactant against time. The relative rates of consumption will provide a direct measure of their relative reactivity.

Anticipated Results and Data Presentation

The experimental data is expected to show a significantly faster depletion of 1-chloro-3,5-dinitrobenzene (2 ) compared to 1-chloro-2-methyl-3,5-dinitrobenzene (1 ). This would confirm the dominant rate-retarding steric effect of the ortho-methyl group. The quantitative results can be summarized as follows:

SubstrateStructureExpected Relative Rate of ConsumptionKey Influencing Factor
1-chloro-2-methyl-3,5-dinitrobenzene (1) Cc1c(Cl)cc(cc1[O-])[O-]SlowSteric hindrance from the ortho-methyl group
1-chloro-3,5-dinitrobenzene (2) c1c(cc(c(c1)Cl)[O-])[O-]FastUnhindered access for the nucleophile

Conclusion

The comparative analysis of this compound and 3,5-dinitrobenzonitrile, through their chloro-analogues, provides a clear illustration of the principles governing reactivity in nucleophilic aromatic substitution. Theoretical considerations strongly suggest that the presence of an ortho-methyl group in the former will significantly decrease its reactivity due to steric hindrance, a factor that outweighs its minor electronic effect. The proposed competitive reaction experiment offers a definitive method to quantify this difference in reactivity. For scientists engaged in the synthesis of complex aromatic molecules, this understanding is crucial for selecting appropriate starting materials and predicting reaction outcomes, ultimately enabling more efficient and targeted drug development and discovery.

References

  • Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. (2000).
  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.).
  • Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. (1998). Journal of the American Chemical Society, 120(44), 11510–11517.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.).
  • 1-Chloro-2-methyl-3,5-dinitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (1983). Journal of the American Chemical Society, 105(13), 4363-4369.
  • A real space picture of the role of steric effects in SN2 reactions. (2022). Physical Chemistry Chemical Physics, 24(10), 6035-6043.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10, 908902.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2006). Organic Letters, 8(18), 4079–4082.
  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. (1995). Journal of the Chemical Society, Perkin Transactions 2, (2), 327-332.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2015). Chemical Science, 6(10), 5783-5792.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
  • Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol. (1967). Journal of the Chemical Society B: Physical Organic, 496-500.
  • SNAr Comparative Reaction. (n.d.). gChem Global. Retrieved from [Link]

  • 1-Chloro-2-methyl-3,5-dinitrobenzene. (n.d.). MOLBASE. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. (2014). The Journal of Organic Chemistry, 79(16), 7493–7501.
  • Small steric effects in isolated molecules: alkyl-substituted benzonitriles. (2001). Journal of the Chemical Society, Perkin Transactions 2, (1), 168-172.
  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2009). The Journal of Physical Chemistry A, 113(28), 8091–8099.
  • Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. (2003). The Journal of Physical Chemistry A, 107(33), 6496–6503.

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-Methyl-3,5-dinitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth examination of the synthesis of 2-Methyl-3,5-dinitrobenzonitrile, a potentially valuable building block in medicinal chemistry. We will compare two viable synthetic routes and establish a rigorous, multi-technique spectroscopic protocol for its validation. The causality behind our procedural choices is explained, ensuring that the described workflow is a self-validating system for researchers.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound can be approached from different precursors. We present two logical and robust methods: a direct nitration approach and a functional group transformation route.

Primary Route: Direct Nitration of 2-Methylbenzonitrile

This is the most direct approach, involving the electrophilic aromatic substitution of 2-methylbenzonitrile. The reaction's success hinges on the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director and activating, while the nitrile group is a meta-director and deactivating. In a potent nitrating mixture, such as concentrated nitric and sulfuric acids, double nitration is achievable. The first nitration is anticipated to occur at the 5-position (para to the activating methyl group and meta to the deactivating nitrile group). The presence of the first strongly deactivating nitro group, in addition to the nitrile, then directs the second nitration to the 3-position, which is meta to all existing deactivating groups and ortho to the methyl group.

Alternative Route: Conversion from 2-Methyl-3,5-dinitrobenzoic Acid

This multi-step route offers an alternative for when the corresponding carboxylic acid is more readily available or the primary route proves difficult to control. This pathway involves the conversion of the carboxylic acid functional group into a nitrile via a primary amide intermediate. This is a classic and reliable transformation in organic synthesis.[1] The process involves three distinct steps:

  • Formation of an acid chloride using a reagent like thionyl chloride (SOCl₂).

  • Amidation of the acid chloride with ammonia to yield 2-methyl-3,5-dinitrobenzamide.

  • Dehydration of the primary amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride to afford the target nitrile.[2][3]

Synthesis_Comparison cluster_primary Primary Route cluster_alternative Alternative Route start1 2-Methylbenzonitrile prod This compound start1->prod HNO₃ / H₂SO₄ start2 2-Methyl-3,5-dinitrobenzoic Acid int1 2-Methyl-3,5-dinitrobenzoyl Chloride start2->int1 1. SOCl₂ int2 2-Methyl-3,5-dinitrobenzamide int1->int2 2. NH₃ prod_alt This compound int2->prod_alt 3. P₂O₅ or SOCl₂ (Dehydration)

Caption: Comparative Synthetic Pathways to this compound.

Comprehensive Spectral Validation Workflow

The definitive confirmation of the synthesis of this compound requires a synergistic approach, utilizing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous validation.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation syn Synthesized Product ms Mass Spectrometry (MS) syn->ms ir Infrared (IR) Spectroscopy syn->ir nmr1h ¹H NMR Spectroscopy syn->nmr1h nmr13c ¹³C NMR Spectroscopy syn->nmr13c val_mw Confirm Molecular Weight (Expected: 207.14 g/mol) ms->val_mw val_fg Identify Key Functional Groups (-CN, -NO₂) ir->val_fg val_h Confirm Proton Environment (Chemical Shifts, Integration, Splitting) nmr1h->val_h val_c Confirm Carbon Skeleton (Number of signals, Chemical Shifts) nmr13c->val_c final_struct Structure Confirmed: This compound val_mw->final_struct val_fg->final_struct val_h->final_struct val_c->final_struct

Caption: Logical Workflow for the Spectral Validation of the Synthesized Product.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms. The powerful electron-withdrawing nature of the two nitro groups and the nitrile group will cause a significant downfield shift (deshielding) of the aromatic protons.[4]

Expected ¹H NMR Spectrum:

  • Aromatic Protons (H-4, H-6): We expect two distinct signals in the aromatic region, likely between δ 8.5 and 9.5 ppm. These protons are meta-coupled to each other, which typically results in a small coupling constant (J ≈ 2-3 Hz). Therefore, each signal should appear as a doublet.

  • Methyl Protons (CH₃): The methyl group protons are not adjacent to any other protons, so they will appear as a singlet. The proximity to the electron-withdrawing groups on the ring will shift this signal downfield compared to toluene (δ 2.36 ppm), likely in the range of δ 2.6-2.8 ppm.[5]

Predicted Signal Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~ 9.2Doublet (d)1HAr-H
2~ 8.9Doublet (d)1HAr-H
3~ 2.7Singlet (s)3H-CH₃
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments and provides information about their hybridization and electronic state. Due to the molecule's asymmetry, we expect to see all eight carbon atoms as distinct signals in the proton-decoupled spectrum.

Expected ¹³C NMR Spectrum: The chemical shifts are influenced by the attached functional groups. The nitrile carbon will be in a characteristic region, and the carbons attached to the nitro groups will be significantly deshielded.[6][7]

Predicted Signal Expected Chemical Shift (δ, ppm) Assignment
1~ 148C-NO₂ (C3 or C5)
2~ 147C-NO₂ (C5 or C3)
3~ 140C-CH₃ (C2)
4~ 135Ar-C-H (C6)
5~ 128Ar-C-H (C4)
6~ 118C-CN (C1)
7~ 115-C≡N
8~ 20-CH₃
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups, as their vibrations correspond to characteristic absorption frequencies. For this compound, the most diagnostic peaks will be from the nitrile and nitro groups.[8]

Expected IR Absorption Bands:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ for an aromatic nitrile.[9] This region of the spectrum is relatively uncongested, making this peak highly diagnostic.

  • Nitro (NO₂) Stretches: Nitro groups exhibit two characteristic stretching vibrations: an asymmetric stretch (stronger) and a symmetric stretch (weaker). For aromatic nitro compounds, these are typically found around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
NitrileC≡N stretch~ 2230Strong, Sharp
NitroAsymmetric NO₂ stretch~ 1540Strong
NitroSymmetric NO₂ stretch~ 1350Medium-Strong
AromaticC-H stretch> 3000Weak-Medium
MethylC-H stretch< 3000Medium
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula is C₈H₅N₃O₄. The expected exact mass is approximately 207.0280 g/mol . The molecular ion peak should be clearly visible.

  • Key Fragmentation Patterns: Nitroaromatic compounds often exhibit characteristic fragmentation pathways.[10] Common losses include:

    • Loss of NO₂: [M - 46]⁺, resulting in a peak at m/z 161.

    • Loss of NO: [M - 30]⁺, resulting in a peak at m/z 177.

    • Loss of O followed by CO: A common pathway for aromatic nitro compounds is the rearrangement and loss of NO, followed by the loss of CO.

m/z Identity Notes
207[M]⁺Molecular Ion
177[M - NO]⁺Loss of nitric oxide
161[M - NO₂]⁺Loss of nitrogen dioxide
131[M - NO₂ - NO]⁺Subsequent loss of NO
115[M - 2xNO₂]⁺Loss of both nitro groups from the parent ion

Detailed Experimental Protocols

Caution: These procedures involve strong acids and hazardous reagents. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and perform all operations in a certified chemical fume hood.

Protocol 1: Primary Synthesis via Direct Nitration
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2-methylbenzonitrile (5.0 g, 42.7 mmol) to the cold sulfuric acid with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-methylbenzonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, gently heat the mixture to 60°C and maintain for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Alternative Synthesis from Benzoic Acid
  • Step A: Acid Chloride Formation

    • Combine 2-methyl-3,5-dinitrobenzoic acid (5.0 g, 22.1 mmol) and thionyl chloride (10 mL, 137 mmol) in a round-bottom flask fitted with a reflux condenser.

    • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

    • Gently reflux the mixture for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methyl-3,5-dinitrobenzoyl chloride.

  • Step B: Amide Formation

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., 50 mL of tetrahydrofuran).

    • Cool the solution to 0°C and bubble anhydrous ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring.

    • Stir for 1 hour, then collect the precipitated 2-methyl-3,5-dinitrobenzamide by vacuum filtration and wash with cold water.

  • Step C: Dehydration to Nitrile

    • In a dry flask, mix the dried amide (3.0 g) with phosphorus pentoxide (6.0 g).

    • Gently heat the mixture under vacuum. The product nitrile will distill or sublime and can be collected on a cold finger or in a receiving flask.

    • Purify the collected product by recrystallization.

Protocol 3: Sample Preparation for Spectral Analyses
  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

  • IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. The sample can then be introduced into the mass spectrometer via direct infusion or an appropriate chromatographic inlet.

References

  • Master Organic Chemistry. Dehydration of amides to give nitriles. [Link]

  • TSI Journals. One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. [Link]

  • Google Patents.
  • PubChem. 2-Methylbenzonitrile. [Link]

  • ACS Publications. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • The Organic Chemistry Portal. Amide to Nitrile - Common Conditions. [Link]

  • ResearchGate. (PDF) 2-Methyl-3,5-dinitrobenzoic acid. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • National Center for Biotechnology Information. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

  • RSC Publishing. Recent developments in dehydration of primary amides to nitriles. [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. A guide to 13c nmr chemical shift values. [Link]

  • ResearchGate. Study of the composition of nitriles using IR spectroscopy. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 1H-NMR. [Link]

  • Taylor & Francis Online. A Rapid and Efficient Method for Dehydration of Primary Amides to Nitriles. Preparation of Acrylonitrile Derivatives. [Link]

  • YouTube. Lec6 - Amide and Nitrile Conversions. [Link]

  • PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • National Center for Biotechnology Information. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • ACS Publications. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • YouTube. chemical shift and ppm values in 1H NMR spectroscopy. [Link]

  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Veeprho. 2-Methylbenzonitrile | CAS 529-19-1. [Link]

  • ChemBK. 2-Methylbenzonitrile. [Link]

Sources

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